An In-depth Technical Guide to 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride for Advanced Research
An In-depth Technical Guide to 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride for Advanced Research
This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this versatile heterocyclic building block.
Introduction and Strategic Importance
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in FDA-approved drugs highlights its importance in the development of therapeutics for a wide range of diseases, including cancer and inflammatory conditions.[2] 1-Ethyl-1H-pyrazol-4-amine, as a dihydrochloride salt, offers a stable and readily functionalizable starting material for the synthesis of novel drug candidates. The presence of a primary amino group at the 4-position and an ethyl group at the 1-position provides distinct vectors for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties.
Physicochemical Properties
| Property | Value (Predicted/Inferred) |
| Molecular Formula | C₅H₁₁Cl₂N₃ |
| Molecular Weight | 184.07 g/mol |
| Appearance | Predicted to be a white to off-white crystalline solid. |
| Melting Point | Not experimentally determined. Expected to be significantly higher than the free base due to its salt form. For comparison, the related 4-aminopyrazole has a melting point of 84 °C.[3] |
| Solubility | Expected to be soluble in water and polar protic solvents like ethanol and methanol. Solubility in aprotic polar solvents such as DMSO is likely, while it is expected to be poorly soluble in nonpolar organic solvents. |
| pKa | Not experimentally determined. The primary amino group is expected to have a pKa in the range of 4-5, typical for arylamines. |
| Stability | As a dihydrochloride salt, it is expected to be more stable to air and oxidation than the free base. It should be stored in a cool, dry place away from strong bases.[4] |
Proposed Synthesis and Workflow
A robust and efficient synthesis of 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride can be proposed based on established methodologies for the synthesis of 4-aminopyrazoles. A common strategy involves the nitration of an N-alkylated pyrazole followed by the reduction of the nitro group.
Caption: Proposed synthetic workflow for 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride.
Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Ethyl-1H-pyrazole
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Rationale: N-alkylation of the pyrazole ring is a common and efficient method to introduce the ethyl group. The choice of a suitable base is crucial to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the ethylating agent.
-
Procedure:
-
To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, with caution).
-
Stir the mixture at room temperature for 30 minutes.
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Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-Ethyl-1H-pyrazole.
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Step 2: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole
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Rationale: Electrophilic nitration is a standard method for introducing a nitro group onto an aromatic ring. The pyrazole ring is activated towards electrophilic substitution, and the 4-position is typically the most reactive site.[5]
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add 1-Ethyl-1H-pyrazole (1.0 eq) to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the pH is neutral.
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Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-Ethyl-4-nitro-1H-pyrazole.
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Step 3: Synthesis of 1-Ethyl-1H-pyrazol-4-amine (Free Base)
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Rationale: The reduction of the nitro group to a primary amine is a high-yielding and clean transformation. Catalytic hydrogenation is a preferred method due to its mild conditions and the formation of water as the only byproduct.[6]
-
Procedure:
-
Dissolve 1-Ethyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10 mol% Pd).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 1-Ethyl-1H-pyrazol-4-amine as the free base. This product is often used in the next step without further purification.
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Step 4: Preparation of 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride
-
Rationale: Formation of the dihydrochloride salt enhances the stability and water solubility of the amine, making it easier to handle and formulate.
-
Procedure:
-
Dissolve the crude 1-Ethyl-1H-pyrazol-4-amine in a minimal amount of a suitable solvent like ethanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in ethanol) until precipitation is complete.
-
Stir the resulting suspension in the cold for 30 minutes.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to afford 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride.
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Caption: Analytical workflow for the characterization of the target compound.
Predicted Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and two singlets for the pyrazole ring protons. The exact chemical shifts will be influenced by the protonation state and the solvent. In D₂O, the amine and NH protons may exchange.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.
-
Mass Spectrometry (ESI-MS): In positive ion mode, the mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 112.1.
-
Infrared (FT-IR): The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine and the ammonium salt, C-H stretching of the alkyl and aromatic groups, and C=C and C=N stretching of the pyrazole ring.
Protocol for Purity Determination by RP-HPLC
-
Rationale: Reversed-phase HPLC is a reliable method for assessing the purity of organic compounds. A gradient elution method is often employed to ensure the separation of the main compound from any potential impurities.
-
Procedure:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazole ring absorbs, typically around 220-280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
-
Analysis: The purity is determined by the relative area of the main peak.
-
Reactivity, Stability, and Safe Handling
-
Reactivity: The primary amino group of 1-Ethyl-1H-pyrazol-4-amine is a key site for further functionalization. It can undergo a variety of reactions common to arylamines, including acylation, alkylation, diazotization, and coupling reactions to form a diverse range of derivatives.[7] The pyrazole ring itself is generally stable but can participate in certain cycloaddition reactions under specific conditions.
-
Stability: The dihydrochloride salt is expected to be more stable than the free base. However, it is still advisable to store the compound in a tightly sealed container under an inert atmosphere, especially for long-term storage.[4] Hydrolytic stability should be assessed, particularly if the compound is to be used in aqueous formulations.
-
Safe Handling: 1-Ethyl-1H-pyrazol-4-amine is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Discovery
The 1-Ethyl-1H-pyrazol-4-amine scaffold is a valuable starting point for the synthesis of libraries of compounds for screening against various biological targets. Its derivatives have shown potential in several therapeutic areas:
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The amino group at the 4-position can be used as a handle to introduce substituents that can interact with the hinge region of the kinase active site, a critical interaction for potent inhibition.
-
Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory agents.[1] Novel derivatives of 1-Ethyl-1H-pyrazol-4-amine can be synthesized and evaluated for their ability to modulate inflammatory pathways.
-
Anticancer Agents: The pyrazole scaffold is present in several anticancer drugs. By functionalizing the amino group, it is possible to generate novel compounds with potential antiproliferative activity.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018640, 1-Ethyl-1h-pyrazol-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. Retrieved from [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]
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ResearchGate. (2006). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]
- Sujatha, K., Shanthi, G., Selvam, N.P., Manoharan, S., Perumal, P.T., & Rajendran, M. (2009). Synthesis and antiviral activity of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777.
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ACS Publications. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]
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